2-Fluorophenyl 4-(undecyloxy)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluorophenyl 4-(undecyloxy)phenylcarbamate is a chemical compound with the molecular formula C24H32FNO3This compound is characterized by the presence of a fluorophenyl group and an undecyloxyphenyl group linked by a carbamate moiety .
Vorbereitungsmethoden
The synthesis of 2-fluorophenyl 4-(undecyloxy)phenylcarbamate typically involves the reaction of 2-fluoroaniline with 4-(undecyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
2-fluorophenyl 4-(undecyloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-fluorophenyl 4-(undecyloxy)phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-fluorophenyl 4-(undecyloxy)phenylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound increases the levels of endocannabinoids, which can modulate pain and inflammation pathways. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-fluorophenyl 4-(undecyloxy)phenylcarbamate can be compared with other similar compounds such as:
2-fluorophenyl 4-(decyloxy)phenylcarbamate: This compound has a shorter alkyl chain and may exhibit different physicochemical properties.
2-fluorophenyl 4-(octyloxy)phenylcarbamate: Another similar compound with an even shorter alkyl chain, which may affect its biological activity.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications .
Eigenschaften
Molekularformel |
C24H32FNO3 |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(2-fluorophenyl) N-(4-undecoxyphenyl)carbamate |
InChI |
InChI=1S/C24H32FNO3/c1-2-3-4-5-6-7-8-9-12-19-28-21-17-15-20(16-18-21)26-24(27)29-23-14-11-10-13-22(23)25/h10-11,13-18H,2-9,12,19H2,1H3,(H,26,27) |
InChI-Schlüssel |
PDDXKUNCGFODGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.